molecular formula C9H13N B14435985 Nona-2,4-dienenitrile CAS No. 79803-68-2

Nona-2,4-dienenitrile

Cat. No.: B14435985
CAS No.: 79803-68-2
M. Wt: 135.21 g/mol
InChI Key: KNKLDSOWHQCJAH-UHFFFAOYSA-N
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Description

Nona-2,4-dienenitrile is an organic compound with the molecular formula C9H11N It is a nitrile derivative characterized by the presence of two conjugated double bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-2,4-dienenitrile can be synthesized through several methods. One common approach involves the reaction of cis-4-heptenal with cyanoacetic acid and β-alanine in the presence of benzene and pyridine. The reaction mixture is refluxed, and water is removed using a Dean-Stark apparatus. The resulting product is then purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nona-2,4-dienenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.

    Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, halogenated derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nona-2,4-dienenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of nona-2,4-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated double bonds can undergo electrophilic addition. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadienenitrile: Similar in structure but with fewer carbon atoms.

    2,4-Nonadienal: An aldehyde derivative with similar conjugated double bonds.

    2,4-Hexadienenitrile: Another nitrile with a shorter carbon chain.

Uniqueness

Nona-2,4-dienenitrile is unique due to its longer carbon chain and the presence of two conjugated double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

nona-2,4-dienenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLDSOWHQCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823614
Record name Nona-2,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79803-68-2
Record name Nona-2,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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